2-(4-Methyl-indole-1-sulfonyl)-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

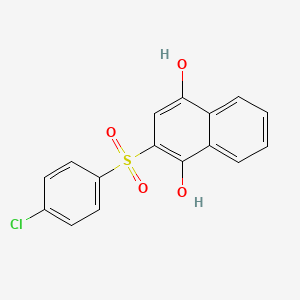

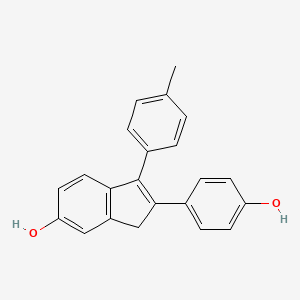

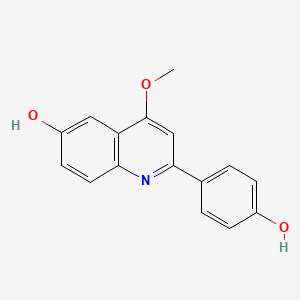

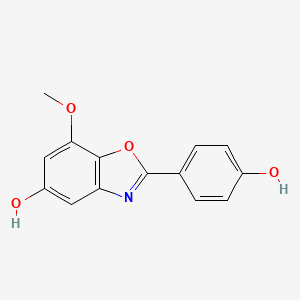

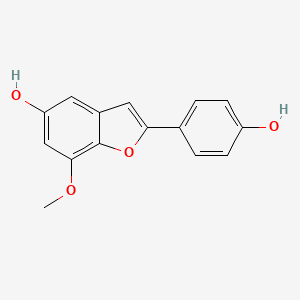

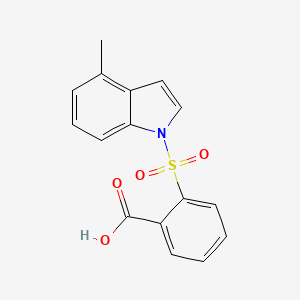

El ácido 2-(4-metil-indol-1-sulfonil)-benzoico es un compuesto orgánico complejo que presenta tanto una porción de indol como una porción de ácido benzoico. La estructura del indol es un andamiaje prominente en muchas moléculas biológicamente activas, lo que hace que este compuesto sea de gran interés en varios campos de investigación, incluida la química medicinal y la síntesis orgánica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 2-(4-metil-indol-1-sulfonil)-benzoico generalmente implica la sulfonilación de 4-metilindol seguida del acoplamiento con derivados del ácido benzoico. Un método común incluye:

Sulfonilación: Reacción de 4-metilindol con ácido clorosulfónico para formar cloruro de 4-metil-indol-1-sulfonilo.

Reacción de acoplamiento: El cloruro de sulfonilo se hace reaccionar entonces con un derivado del ácido benzoico en presencia de una base como el hidruro de sodio para producir el producto final.

Métodos de producción industrial: Los métodos de producción industrial para este compuesto probablemente implicarían pasos similares pero a mayor escala, utilizando reactores de flujo continuo para mejorar la eficiencia y el rendimiento. También se puede emplear el uso de irradiación de microondas para reducir significativamente los tiempos de reacción .

Tipos de reacciones:

Oxidación: La porción de indol puede sufrir reacciones de oxidación, a menudo conduciendo a la formación de oxindoles.

Reducción: Las reacciones de reducción pueden dirigirse al grupo sulfonilo, convirtiéndolo potencialmente en un grupo tiol.

Sustitución: Las reacciones de sustitución electrófila son comunes, especialmente en el nitrógeno del indol o en el anillo del ácido benzoico.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Las condiciones a menudo implican ácidos o bases fuertes, dependiendo de la sustitución deseada.

Productos principales:

Oxidación: Oxindoles y otros derivados oxigenados.

Reducción: Derivados de tiol.

Sustitución: Varios indoles sustituidos y ácidos benzoicos.

4. Aplicaciones en investigación científica

El ácido 2-(4-metil-indol-1-sulfonil)-benzoico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Estudiado por sus posibles interacciones con macromoléculas biológicas.

Medicina: Investigado por su potencial como agente terapéutico, particularmente en la focalización de enzimas o receptores específicos.

Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas.

Aplicaciones Científicas De Investigación

2-(4-Methyl-indole-1-sulfonyl)-benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

El mecanismo de acción del ácido 2-(4-metil-indol-1-sulfonil)-benzoico implica su interacción con objetivos moleculares específicos. La porción de indol puede interactuar con varias enzimas y receptores, inhibiéndolos o activándolos potencialmente. El grupo sulfonilo también puede desempeñar un papel en la unión a los sitios activos de las enzimas, modulando así su actividad .

Compuestos similares:

Ácido indol-3-acético: Otro derivado del indol con significativa actividad biológica.

Sulindac: Un fármaco antiinflamatorio no esteroideo que también contiene un grupo sulfonilo.

Derivados del ácido benzoico: Varios compuestos con características estructurales similares pero diferentes grupos funcionales.

Singularidad: El ácido 2-(4-metil-indol-1-sulfonil)-benzoico es único debido a su combinación de una porción de indol y una porción de ácido sulfonil-benzoico, lo que proporciona un conjunto distinto de propiedades químicas y posibles actividades biológicas .

Comparación Con Compuestos Similares

Indole-3-acetic acid: Another indole derivative with significant biological activity.

Sulindac: A non-steroidal anti-inflammatory drug that also contains a sulfonyl group.

Benzoic acid derivatives: Various compounds with similar structural features but different functional groups.

Uniqueness: 2-(4-Methyl-indole-1-sulfonyl)-benzoic acid is unique due to its combination of an indole and a sulfonyl-benzoic acid moiety, which provides a distinct set of chemical properties and potential biological activities .

Propiedades

Fórmula molecular |

C16H13NO4S |

|---|---|

Peso molecular |

315.3 g/mol |

Nombre IUPAC |

2-(4-methylindol-1-yl)sulfonylbenzoic acid |

InChI |

InChI=1S/C16H13NO4S/c1-11-5-4-7-14-12(11)9-10-17(14)22(20,21)15-8-3-2-6-13(15)16(18)19/h2-10H,1H3,(H,18,19) |

Clave InChI |

FSVUAMOXCTUQEP-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C=CN(C2=CC=C1)S(=O)(=O)C3=CC=CC=C3C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.